molecular formula C15H13N3S B14285589 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- CAS No. 116089-25-9

2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl-

Cat. No.: B14285589
CAS No.: 116089-25-9
M. Wt: 267.4 g/mol
InChI Key: XNOPFQRIRRKTBZ-UHFFFAOYSA-N
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Description

2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is a heterocyclic compound with significant biological and chemical properties. It belongs to the class of benzotriazepines, which are known for their diverse pharmacological activities. The compound’s structure consists of a seven-membered ring containing nitrogen and sulfur atoms, making it a valuable molecule in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- typically involves cyclization reactions. One common method includes the reaction of o-phenylenediamine with isothiocyanates under specific conditions to form the desired benzotriazepine ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazepine ring.

Scientific Research Applications

2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes.

Properties

CAS No.

116089-25-9

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

3-methyl-5-phenyl-1H-1,3,4-benzotriazepine-2-thione

InChI

InChI=1S/C15H13N3S/c1-18-15(19)16-13-10-6-5-9-12(13)14(17-18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)

InChI Key

XNOPFQRIRRKTBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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